8-((4-Fluorobenzyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“8-((4-Fluorobenzyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-((4-Fluorobenzyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials may include 1,3-dimethylxanthine, 4-fluorobenzyl chloride, and naphthalen-1-ylmethyl chloride. The key steps may involve:
Alkylation: The reaction of 1,3-dimethylxanthine with naphthalen-1-ylmethyl chloride in the presence of a base to form an intermediate.
Thioether Formation: The intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a thiolating agent to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“8-((4-Fluorobenzyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, “8-((4-Fluorobenzyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione” can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, purine derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “8-((4-Fluorobenzyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione” would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used as a bronchodilator.
Allopurinol: A purine analog used to treat gout.
Uniqueness
“8-((4-Fluorobenzyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.
Properties
CAS No. |
476481-22-8 |
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Molecular Formula |
C25H21FN4O2S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C25H21FN4O2S/c1-28-22-21(23(31)29(2)25(28)32)30(14-18-8-5-7-17-6-3-4-9-20(17)18)24(27-22)33-15-16-10-12-19(26)13-11-16/h3-13H,14-15H2,1-2H3 |
InChI Key |
WQFDEOQDNUCAOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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